molecular formula C15H28N2O B5127398 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide

3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5127398
M. Wt: 252.40 g/mol
InChI Key: KIFSBOIPCGVXEE-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide exerts its pharmacological effects by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the cell. This inhibition of the NMDA receptor results in a decrease in excitatory neurotransmission, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to decrease the release of glutamate, which is a key neurotransmitter involved in the development of chronic pain. Additionally, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in the literature, which makes it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its non-specific binding to other receptors, which may complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of more specific NMDA receptor antagonists that have fewer off-target effects. Additionally, research could focus on the use of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide and its potential therapeutic applications in various neurological and psychiatric disorders.
In conclusion, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive NMDA receptor antagonist that has potential therapeutic effects in various neurological and psychiatric disorders. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has a well-established synthesis method and has been extensively studied in the literature. However, its non-specific binding to other receptors may complicate the interpretation of results. There are many potential future directions for research on 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more specific NMDA receptor antagonists and the use of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other drugs.

Synthesis Methods

3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by reacting cyclohexylamine with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 3-chloropropanoyl chloride to yield 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide. This synthesis method has been well established in the literature and has been used by many researchers to obtain 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide for their experiments.

Scientific Research Applications

3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in conditions such as depression, anxiety, schizophrenia, and chronic pain. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has also been used to study the effects of NMDA receptor antagonism on learning and memory, as well as on the development of tolerance to opioids.

properties

IUPAC Name

3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-17-11-9-14(10-12-17)16-15(18)8-7-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFSBOIPCGVXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide

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